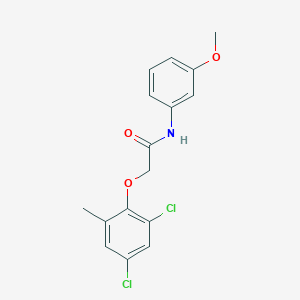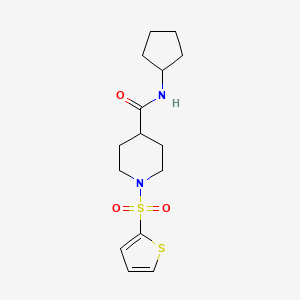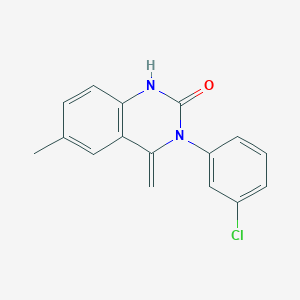
3-(3-chlorophenyl)-6-methyl-4-methylene-3,4-dihydro-2(1H)-quinazolinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-chlorophenyl)-6-methyl-4-methylene-3,4-dihydro-2(1H)-quinazolinone, also known as CC27, is a quinazolinone derivative that has been extensively studied for its potential therapeutic applications. This compound has been found to exhibit a range of biological activities, including anticancer, antifungal, and antiviral properties.
Wirkmechanismus
The mechanism of action of 3-(3-chlorophenyl)-6-methyl-4-methylene-3,4-dihydro-2(1H)-quinazolinone is not fully understood. However, studies have suggested that 3-(3-chlorophenyl)-6-methyl-4-methylene-3,4-dihydro-2(1H)-quinazolinone may exert its anticancer activity by inhibiting the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. 3-(3-chlorophenyl)-6-methyl-4-methylene-3,4-dihydro-2(1H)-quinazolinone has also been found to induce the expression of p53, a tumor suppressor protein that plays a critical role in regulating cell growth and apoptosis.
Biochemical and Physiological Effects:
3-(3-chlorophenyl)-6-methyl-4-methylene-3,4-dihydro-2(1H)-quinazolinone has been found to exhibit a range of biochemical and physiological effects. In addition to its anticancer, antifungal, and antiviral properties, 3-(3-chlorophenyl)-6-methyl-4-methylene-3,4-dihydro-2(1H)-quinazolinone has also been found to exhibit anti-inflammatory and antioxidant activities. It has been shown to reduce the production of pro-inflammatory cytokines and to increase the activity of antioxidant enzymes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 3-(3-chlorophenyl)-6-methyl-4-methylene-3,4-dihydro-2(1H)-quinazolinone is its broad-spectrum activity against a range of diseases. This makes it a promising candidate for the development of new therapeutics. However, one of the limitations of 3-(3-chlorophenyl)-6-methyl-4-methylene-3,4-dihydro-2(1H)-quinazolinone is its toxicity. Studies have shown that 3-(3-chlorophenyl)-6-methyl-4-methylene-3,4-dihydro-2(1H)-quinazolinone can be toxic to normal cells at high concentrations, which may limit its clinical use.
Zukünftige Richtungen
There are several future directions for the study of 3-(3-chlorophenyl)-6-methyl-4-methylene-3,4-dihydro-2(1H)-quinazolinone. One area of research is the development of new derivatives of 3-(3-chlorophenyl)-6-methyl-4-methylene-3,4-dihydro-2(1H)-quinazolinone with improved efficacy and reduced toxicity. Another area of research is the investigation of the mechanism of action of 3-(3-chlorophenyl)-6-methyl-4-methylene-3,4-dihydro-2(1H)-quinazolinone, which may provide insights into its therapeutic potential. Additionally, further studies are needed to evaluate the safety and efficacy of 3-(3-chlorophenyl)-6-methyl-4-methylene-3,4-dihydro-2(1H)-quinazolinone in animal models and clinical trials.
Synthesemethoden
The synthesis of 3-(3-chlorophenyl)-6-methyl-4-methylene-3,4-dihydro-2(1H)-quinazolinone involves the condensation of 3-chloroaniline with ethyl acetoacetate, followed by the reaction with formaldehyde and methylamine. The resulting product is then cyclized to form 3-(3-chlorophenyl)-6-methyl-4-methylene-3,4-dihydro-2(1H)-quinazolinone. This method has been optimized to produce high yields of 3-(3-chlorophenyl)-6-methyl-4-methylene-3,4-dihydro-2(1H)-quinazolinone with high purity.
Wissenschaftliche Forschungsanwendungen
3-(3-chlorophenyl)-6-methyl-4-methylene-3,4-dihydro-2(1H)-quinazolinone has been extensively studied for its potential therapeutic applications. One of the most promising applications of 3-(3-chlorophenyl)-6-methyl-4-methylene-3,4-dihydro-2(1H)-quinazolinone is in the treatment of cancer. Studies have shown that 3-(3-chlorophenyl)-6-methyl-4-methylene-3,4-dihydro-2(1H)-quinazolinone exhibits potent anticancer activity against a range of cancer cell lines, including breast cancer, lung cancer, and colon cancer. 3-(3-chlorophenyl)-6-methyl-4-methylene-3,4-dihydro-2(1H)-quinazolinone has been found to induce cell cycle arrest and apoptosis in cancer cells, and it has also been shown to inhibit tumor growth in animal models.
In addition to its anticancer properties, 3-(3-chlorophenyl)-6-methyl-4-methylene-3,4-dihydro-2(1H)-quinazolinone has also been found to exhibit antifungal and antiviral activities. It has been shown to inhibit the growth of several fungal strains, including Candida albicans and Aspergillus fumigatus. 3-(3-chlorophenyl)-6-methyl-4-methylene-3,4-dihydro-2(1H)-quinazolinone has also been found to inhibit the replication of the hepatitis B virus and the herpes simplex virus.
Eigenschaften
IUPAC Name |
3-(3-chlorophenyl)-6-methyl-4-methylidene-1H-quinazolin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O/c1-10-6-7-15-14(8-10)11(2)19(16(20)18-15)13-5-3-4-12(17)9-13/h3-9H,2H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZUUYLCLNODIFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)N(C2=C)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-chlorophenyl)-6-methyl-4-methylidene-3,4-dihydroquinazolin-2(1H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

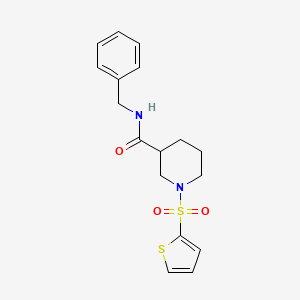
![ethyl 9-benzyl-2-methyl-9H-imidazo[1,2-a]benzimidazole-3-carboxylate](/img/structure/B5722584.png)
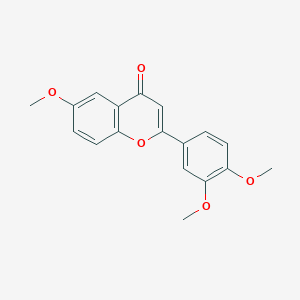
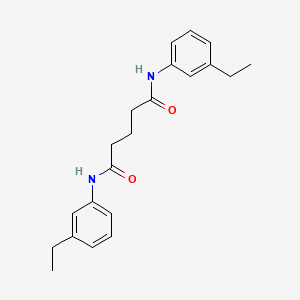

![N-(4-chloro-3-{[(isobutyrylamino)carbonothioyl]amino}phenyl)butanamide](/img/structure/B5722601.png)
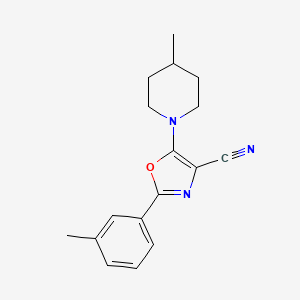

![4-{[4-(2-fluorophenyl)-1-piperazinyl]carbonothioyl}phenol](/img/structure/B5722625.png)

![2-[5-(2-chlorophenyl)-2H-tetrazol-2-yl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B5722646.png)
![N'-[2-(4-nitrophenyl)acetyl]benzohydrazide](/img/structure/B5722657.png)
